1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
The compound “1-(2-chloro-5-nitrophenyl)ethanone” is an organic compound with the chemical formula C8H6ClNO3 . It is a yellow solid with a special smell . One of the main uses of 1-(2-chloro-5-nitrophenyl)ethanone is as an intermediate in organic synthesis. It can be used in the synthesis of various drugs, dyes and pesticides and other compounds .
Synthesis Analysis
A series of 1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenones were synthesized from 2-chloro-5-nitroacetophenone with various substituted benzaldehydes by crossed-Aldol condensation . The synthesized compounds have been characterized by their physical constants and spectral data .Molecular Structure Analysis
The molecular formula of 1-(2-chloro-5-nitrophenyl)ethanone is C8H6ClNO3, with a molecular weight of 199.591 . The exact mass is 199.003616 .Physical And Chemical Properties Analysis
The density of 1-(2-chloro-5-nitrophenyl)ethanone is 1.4±0.1 g/cm3. It has a boiling point of 244.8±20.0 °C at 760 mmHg . The flash point is 101.8±21.8 °C .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of β-lactams and Dihydrochromeno Azet-2(1H)-ones : Carbaldehydes, similar to 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, are used in the synthesis of β-lactams and dihydrochromeno[3,2-b]azet-2(1H)-ones. These compounds are obtained by treating carbaldehydes with Lewis or Bronsted acids in various solvents, leading to compounds of different types including pyrrolidin-2-one derivatives (Bertha et al., 1998).
Catalyst-Free and Solvent-Free Synthesis : Carbaldehydes are involved in the three-component condensation reaction with aromatic amines and ethyl pyruvate under catalyst-free and solvent-free conditions. This method, applied to compounds like 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, is environmentally friendly and yields products like diarylpyrrol-2(5H)-ones (Niknam & Mojikhalifeh, 2014).
Sonogashira-Type Reactions : Compounds structurally similar to 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde are used as precursors in Sonogashira-type cross-coupling reactions with various alkynes. This leads to the formation of products like 1-phenylpyrazolo[4,3-c]pyridines, highlighting the compound's utility in creating complex organic structures (Vilkauskaitė et al., 2011).
Material Science and Molecular Engineering
Synthesis of Conducting Polymers : Carbaldehydes are used in the synthesis of soluble conducting polymers. These polymers, created from monomers like 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, are characterized by various spectroscopic techniques and are potential materials for electrochromic devices (Variş et al., 2006).
Non-Cyclic Tetrapyrrole Receptors : Carbaldehydes are key in synthesizing tetrakis(1H-pyrrole-2-carbaldehyde) receptors. These receptors can be electronically switched to display high affinity for certain anions, showcasing their application in molecular recognition and sensor technologies (Deliomeroglu et al., 2014).
Advanced Chemistry Applications
Magnetic Properties Studies : The application of carbaldehydes extends to the study of magnetic properties in molecular structures. For instance, they are used as ligands in the coordination of paramagnetic metal ions, leading to the synthesis of clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Synthesis of Hydroporphyrins : Carbaldehydes play a crucial role in the synthesis of hydroporphyrins, essential in the rational synthesis of chlorins and oxochlorins. They are involved in multi-step transformations, demonstrating their importance in complex organic syntheses (Ptaszek et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)pyrrole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-10-4-3-8(14(16)17)6-11(10)13-5-1-2-9(13)7-15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZJTEXKBQVPQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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